![molecular formula C9H14N4O2S B462660 [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid CAS No. 330839-25-3](/img/structure/B462660.png)
[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid” is a chemical compound with the molecular formula C9H14N4O2S and a molecular weight of 242.3 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexyl group attached to a tetrazol-5-yl group via a sulfanyl linkage. This is further connected to an acetic acid moiety .Scientific Research Applications
Coordination Chemistry and Inhibition Studies
- Dinuclear Complex Synthesis : This compound was utilized to synthesize dinuclear complexes with cobalt and nickel, which demonstrated significant urease inhibition activities against jack bean urease (Fang et al., 2019).
Antiviral Activity
- Influenza A Virus Inhibition : Nonannulated tetrazolylpyrimidines, including variations of this compound, showed moderate in vitro activity against the H1N1 subtype of the influenza A virus. A particular derivative exhibited low cytotoxicity and high selectivity index compared to rimantadine (Ostrovskii et al., 2021).
Anti-Cancer Research
- Gold (III) and Nickel (II) Metal Ion Complexes : The compound was part of research exploring new ligand behavior with gold (III) and nickel (II) ions. The resulting complexes showed cytotoxic effects on a breast cancer cell line, with the gold(III) complex exhibiting higher cytotoxicity (Ghani & Alabdali, 2022).
Radiochemical Synthesis
- Development of Radiolabeled Compounds : The compound was used as an intermediate in the synthesis of a development candidate for metabolic profiling studies, showcasing its utility in radiolabeled compound synthesis (Maxwell & Tran, 2017).
Heterocyclic Compound Synthesis
- Polymeric and Cyclotetrameric Structures : Research involved its reaction with triphenyltin and cyclotetrameric tricyclohexyltin, leading to different coordination modes and complex structures (Gan & Tang, 2011).
Structural and Surface Analysis
- Hexabromotellurate Material Analysis : In a study focusing on a novel organic-inorganic hybrid hexabromotellurate material, the compound was crucial in understanding the protonation and interactions within the material, as evidenced by XRD, NMR, and DFT analysis (Fizer et al., 2021).
properties
IUPAC Name |
2-(1-cyclohexyltetrazol-5-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c14-8(15)6-16-9-10-11-12-13(9)7-4-2-1-3-5-7/h7H,1-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLAUQZZWULDIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(4-chlorobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B462658.png)
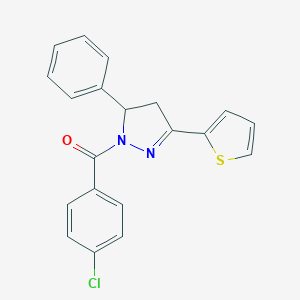
![8-{[2-(2-hydroxyethoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B462672.png)
![5-(4-bromophenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B462693.png)
![5-(4-bromophenyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B462695.png)
![methyl 3-[5-[(3,5-dimethyl-1H-pyrazol-4-yl)iminomethyl]furan-2-yl]benzoate](/img/structure/B462708.png)

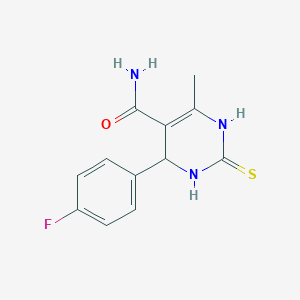
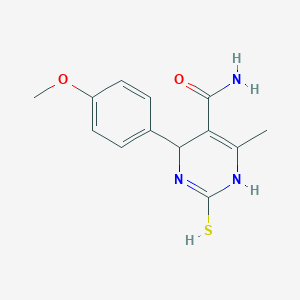
![N-[4-(5-Chloro-benzooxazol-2-yl)-3-hydroxy-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B462755.png)
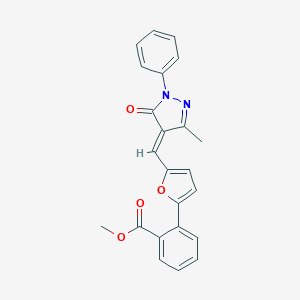
![3-[(3-Chloro-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B462784.png)
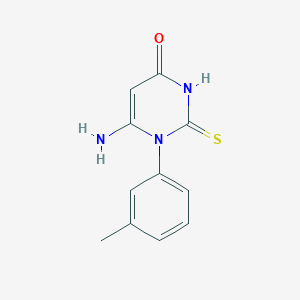
![3-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B462816.png)